molecular formula C27H22N4O B11448623 3,6-diphenyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3,6-diphenyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11448623
M. Wt: 418.5 g/mol
InChI Key: AHQPUXUCWRPAOH-UHFFFAOYSA-N
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Description

3,6-diphenyl-N-(2-phenylethyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with phenyl groups attached at the 3 and 6 positions, and a phenylethyl group attached to the nitrogen atom

Preparation Methods

The synthesis of 3,6-diphenyl-N-(2-phenylethyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide involves several steps. One common synthetic route starts with the preparation of the pyrazole ring, followed by the fusion with a pyridine ring. The phenyl groups are then introduced at the 3 and 6 positions through electrophilic aromatic substitution reactions. The phenylethyl group is attached to the nitrogen atom via nucleophilic substitution, and the carboxamide group is introduced through an amidation reaction. Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

3,6-diphenyl-N-(2-phenylethyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

3,6-diphenyl-N-(2-phenylethyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-diphenyl-N-(2-phenylethyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3,6-diphenyl-N-(2-phenylethyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of 3,6-diphenyl-N-(2-phenylethyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H22N4O

Molecular Weight

418.5 g/mol

IUPAC Name

3,6-diphenyl-N-(2-phenylethyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C27H22N4O/c32-27(28-17-16-19-10-4-1-5-11-19)22-18-23(20-12-6-2-7-13-20)29-26-24(22)25(30-31-26)21-14-8-3-9-15-21/h1-15,18H,16-17H2,(H,28,32)(H,29,30,31)

InChI Key

AHQPUXUCWRPAOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=NC3=NNC(=C23)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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